N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring three distinct structural motifs:
- A benzo[d][1,3]dioxol-5-yl group (methylenedioxy aromatic ring), known for enhancing metabolic stability and membrane permeability in drug design.
- A 3-hydroxypropyl linker, which may contribute to hydrogen bonding and solubility.
- A 4-(1,1-dioxido-1,2-thiazinan-2-yl) substituent, a six-membered sulfonated thiazinane ring that could influence electronic properties and target binding .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJLZLWXBDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its structural formula is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H26N2O6S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1421451-88-8 |
The presence of the dioxole unit suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound was tested against HCT-116 and MCF-7 cell lines, showing IC50 values of approximately 26–65 µM, indicating moderate potency compared to standard chemotherapeutic agents such as doxorubicin .
The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it interferes with cellular division processes essential for tumor growth . The compound also modulates ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy.
Antidiabetic Activity
In addition to its anticancer effects, this compound has been investigated for its antidiabetic properties. It exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for α-amylase inhibition were reported at 0.85 µM and 0.68 µM for related benzodioxol derivatives, suggesting that modifications to the structure could enhance this activity .
Safety Profile
In vitro studies indicated that while the compound effectively inhibits cancer cell proliferation, it shows negligible cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .
Study 1: Cytotoxicity Assessment
A comprehensive study evaluated the cytotoxic effects of various benzodioxole derivatives, including our compound of interest. The results indicated that modifications in structure significantly influenced biological activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamide | HCT-116 | 26 |
| N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamide | MCF-7 | 65 |
These findings underscore the importance of structural optimization in enhancing biological efficacy.
Study 2: Antidiabetic Efficacy
In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of related benzodioxole compounds led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential application of these compounds in managing diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Thiazinane vs.
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), enhancing interactions with polar residues in target proteins .
Hypothetical Pharmacokinetic and Binding Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
Discussion:
Computational and Experimental Methodologies
- Docking Studies : Programs like GOLD (Genetic Optimisation for Ligand Docking) could predict binding modes to targets like carbonic anhydrases, leveraging partial protein flexibility and ligand conformational sampling .
- Crystallography : SHELX software has been widely used for refining small-molecule structures, which would aid in confirming the stereochemistry of the thiazinane ring and hydroxypropyl linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
